1H-imidazo[1,2-a]imidazole
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Overview
Description
1H-imidazo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazo[1,2-a]imidazole can be synthesized through various methods. One efficient approach involves the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile under controlled microwave heating. This method is environmentally friendly and yields high amounts of the desired product . Another method involves the [3+2] cyclization of oxaldiimidoyl chlorides and 2-aminoimidazoles in the presence of dimethylformamide and triethylamine, followed by heating under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-imidazo[1,2-a]imidazole involves its interaction with various molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.
1H-imidazo[1,2-b]pyrazole: Another fused bicyclic compound with different nitrogen positioning.
1H-imidazo[1,2-c]triazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 1H-imidazo[1,2-a]imidazole is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
251-91-2 |
---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C5H5N3/c1-3-8-4-2-7-5(8)6-1/h1-4H,(H,6,7) |
InChI Key |
WWWMWOWPAWAERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N1 |
Origin of Product |
United States |
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